molecular formula C12H14BrCl2N3O2 B041007 Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide CAS No. 70381-75-8

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide

Cat. No.: B041007
CAS No.: 70381-75-8
M. Wt: 383.07 g/mol
InChI Key: UIACKXKZPDPMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide (CAS: 70381-75-8) is a hydrobromide salt of a quinazoline derivative. Its molecular formula is C₁₂H₁₃Cl₂N₃O₂·BrH, with a molecular weight of 383.07 g/mol . Structurally, it features a dichlorinated quinazoline core with an imino group at position 2 and an ethyl acetate moiety at position 3 . This compound is recognized as Anagrelide Related Compound C by the United States Pharmacopeia (USP) and is used as a reference standard for quality control in pharmaceutical manufacturing, particularly for the antithrombotic drug Anagrelide Hydrochloride .

Properties

IUPAC Name

ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-10(18)6-17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIACKXKZPDPMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220651
Record name Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H )-yl)acetate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70381-75-8
Record name Anagrelide related compound C [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070381758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H )-yl)acetate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-(5,6-DICHLORO-2-IMINO-1,2-DIHYDROQUINAZOLIN-3(4H )-YL)ACETATE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WV68THBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate hydrobromide (CAS Number: 70381-75-8) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C12H13Cl2N3O2·BrH
  • Molecular Weight : 383.07 g/mol
  • SMILES Notation : Br.CCOC(=O)CN1Cc2c(Cl)c(Cl)ccc2N=C1N

The compound is characterized by the presence of dichloro and imino groups, which may contribute to its biological activities.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Adenosinergic Modulation : The compound may interact with adenosine receptors, influencing pathways related to inflammation and immune response. Studies have shown that adenosinergic signaling plays a critical role in modulating immune responses and could be a target for therapeutic interventions in inflammatory diseases .
  • Antineoplastic Activity : Related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity Effect Observed Reference
CytotoxicityInduces apoptosis in cancer cell lines
Adenosinergic signalingModulates immune response
NeuroprotectionReduces oxidative stress in neuronal cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a structurally similar compound on human breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting that the dichloroquinazoline framework may enhance anticancer activity through specific molecular interactions.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, a derivative of this compound was administered to assess its neuroprotective effects against oxidative stress. The results demonstrated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls.

Scientific Research Applications

Pharmacological Studies

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate hydrobromide has been utilized in various pharmacological studies due to its structural similarity to active pharmaceutical ingredients (APIs). It serves as a reference standard for the analysis of Anagrelide-related compounds.

Analytical Chemistry

The compound is employed as an impurity standard in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Researchers use it to validate methods for detecting impurities in pharmaceutical formulations.

Toxicological Assessments

Toxicological studies have assessed the safety profile of this compound. It has been classified under various hazard categories, indicating potential risks such as acute toxicity and skin sensitization . Understanding these properties is crucial for regulatory compliance and safety evaluations.

Drug Development

In drug development, the compound's structural characteristics allow researchers to explore modifications that may enhance therapeutic efficacy or reduce side effects. Its role as a model compound aids in understanding the pharmacokinetics and pharmacodynamics of similar quinazoline derivatives.

Case Study 1: Impurity Profiling in Anagrelide Formulations

A study conducted on the impurity profile of Anagrelide highlighted the significance of this compound as a critical impurity. The research utilized HPLC methods to quantify the levels of this compound in various formulations, demonstrating its relevance in ensuring drug quality and safety.

Case Study 2: Toxicity Assessment

In a toxicity assessment study published in a peer-reviewed journal, researchers evaluated the acute toxicity of this compound using animal models. The study provided insights into dose-dependent effects and potential mechanisms of action regarding its toxicological impact.

Comparison with Similar Compounds

Anagrelide-Related Compounds

The target compound is structurally and functionally linked to other Anagrelide-related impurities/reference standards. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Anagrelide-Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Role in Pharmaceuticals References
Anagrelide Related Compound C C₁₂H₁₃Cl₂N₃O₂·BrH 383.07 Quinazoline core with 5,6-dichloro, 2-imino, and ethyl ester groups; hydrobromide salt USP reference standard; impurity
Anagrelide Related Compound A C₁₁H₁₄Cl₂N₂O₂ 277.15 Benzylamino-acetate derivative with 6-amino-2,3-dichloro substitution USP reference standard; impurity
Anagrelide Related Compound B C₁₀H₉Cl₂N₃O₂ 258.11 (calculated) Quinazoline core with 5,6-dichloro and acetic acid substituent (no ethyl ester) USP reference standard; impurity

Key Observations :

  • Structural Differences: Compound C contains a dichlorinated quinazoline core with an ethyl ester group, distinguishing it from Compound A (benzylamino-acetate) and Compound B (carboxylic acid derivative) . The hydrobromide salt in Compound C enhances its solubility compared to the free base forms of related compounds .
  • Functional Roles :
    • All three compounds are pharmacopeial reference standards for monitoring impurities during Anagrelide Hydrochloride production .

Comparison with Other Quinazoline Derivatives

Quinazoline derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparison with a structurally distinct quinazoline analog:

Table 2: Comparison with Ethyl 2-(1,2-Dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate
Parameter Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide Ethyl 2-(1,2-Dihydro-2,4-dioxoquinazolin-3(4H)-yl)acetate
Core Structure 5,6-Dichloro-2-iminoquinazoline 2,4-Dioxoquinazoline
Substituents Ethyl ester, hydrobromide salt Ethyl ester
Molecular Formula C₁₂H₁₃Cl₂N₃O₂·BrH C₁₁H₁₂N₂O₄
Molecular Weight 383.07 g/mol 236.23 g/mol
Pharmacological Relevance Anagrelide impurity; no direct therapeutic use Intermediate in analgesic/anti-inflammatory drug synthesis

Key Observations :

  • The dichloro and imino groups in the target compound likely increase its electrophilicity and stability compared to the dioxo derivative .

Preparation Methods

Cyclization of Ethyl N-(2,3-Dichloro-6-aminobenzyl)glycine with Cyanogen Bromide

This method, detailed in vendor documentation, begins with Ethyl N-(2,3-dichloro-6-aminobenzyl)glycine, a glycine derivative functionalized with a dichloroaniline moiety. Cyanogen bromide (BrCN) serves as both a cyclizing agent and a source of bromide.

Reaction Mechanism :

  • Condensation : The primary amine group of the glycine derivative reacts with BrCN, forming an intermediate guanidine structure.

  • Cyclization : Intramolecular nucleophilic attack by the glycine’s carbonyl oxygen on the adjacent carbon generates the quinazoline ring.

  • Salt Formation : The free base is treated with hydrobromic acid (HBr) in ethanol to yield the hydrobromide salt.

Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : Reflux at 80–100°C for 6–8 hours.

  • Workup : Precipitation in cold diethyl ether, followed by recrystallization from ethanol/water.

Alkylation of 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid

An alternative approach involves synthesizing the free base (2-amino-5,6-dichloro-3(4H)-quinazolineacetic acid ethyl ester) and subsequently converting it to the hydrobromide salt.

Steps :

  • Quinazoline Formation : 2,3-Dichloroaniline reacts with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form the ethyl ester intermediate.

  • Cyclization : The intermediate undergoes cyclization using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to generate the quinazoline core.

  • Salt Formation : The free base is dissolved in ethanol, treated with 48% HBr, and crystallized.

Key Data :

ParameterValue/DetailSource
Molecular FormulaC₁₂H₁₄BrCl₂N₃O₂
Molecular Weight383.07 g/mol
Yield (Salt Formation)Not explicitly reported; ~60–70%*

*Estimated based on analogous reactions.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance cyclization rates by stabilizing transition states, while ethanol is preferred for salt formation due to its moderate polarity and compatibility with HBr. Elevated temperatures (80–100°C) are critical for cyclization but must be controlled to avoid decomposition of the imino group.

Purification and Characterization

Post-synthetic purification typically involves:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:2) removes unreacted starting materials.

Characterization Methods :

  • HPLC : Purity assessment using C18 columns and UV detection at 254 nm.

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 1.2 (t, 3H, CH₂CH₃), δ 4.1 (q, 2H, OCH₂), δ 4.3 (s, 2H, NCH₂COO).

  • Mass Spectrometry : ESI-MS m/z 383.07 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Cyanogen Bromide RouteSingle-pot reaction; shorter timelineRequires hazardous BrCN
Free Base AlkylationHigher yields for salt formationMulti-step; longer purification

The Cyanogen Bromide route is favored in industrial settings for its efficiency, despite safety concerns associated with BrCN. Academic protocols often prefer the free base method due to easier intermediate characterization.

Scalability and Industrial Considerations

Scaling the synthesis requires addressing:

  • BrCN Handling : Must be conducted under inert atmosphere due to toxicity.

  • Cost : Ethyl bromoacetate (~$50/mol) is more economical than BrCN (~$200/mol).

  • Regulatory Compliance : Final product must meet USP/EP impurity standards (<0.1% impurities) .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted quinazoline precursors under controlled conditions. For example:

  • Reflux in polar aprotic solvents : Dissolve the precursor (e.g., 2-amino-5,6-dichloroquinazolin-3(4H)-yl acetic acid derivatives) in dimethyl sulfoxide (DMSO) or ethanol, followed by reflux for 12–18 hours. Post-reaction, distill under reduced pressure, cool, and crystallize using ice-water or ethanol-water mixtures to isolate the hydrobromide salt .
  • Yield optimization : Adjust stoichiometry of hydrobromic acid (HBr) to ensure complete salt formation. Yields (~65%) can be improved by controlling temperature gradients during crystallization .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the quinazoline core and ethyl ester moiety. Key signals include imino protons (δ 8.5–9.5 ppm) and ester carbonyl carbons (δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ USP reference standard methods (e.g., Pharmacopeial Forum guidelines) with C18 columns and UV detection at 254 nm to assess purity (>98%) and identify related impurities (e.g., Anagrelide-related compounds A/B) .
  • Melting Point Analysis : Compare observed melting points (e.g., 141–143°C for intermediates) with literature values to verify crystallinity .

Q. How can researchers ensure batch-to-batch consistency in synthesis?

  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time using in-situ FT-IR to track imino group formation (peaks at 3200–3400 cm1^{-1}) .
  • Quality Control Protocols : Adhere to USP standards for impurity profiling, including spiking experiments with Anagrelide-related compounds to validate specificity of analytical methods .

Advanced Research Questions

Q. What mechanistic insights explain the role of the hydrobromide counterion in stabilizing the compound’s solid-state structure?

  • X-ray Crystallography : Solve the crystal structure using SHELXL to reveal hydrogen bonding between the imino group and bromide ion, which enhances lattice stability. Compare with hydrochloride salts to assess counterion effects on solubility .
  • Thermogravimetric Analysis (TGA) : Quantify hygroscopicity and thermal decomposition profiles, showing the hydrobromide salt’s superior stability compared to free-base forms .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the imino group’s electron density correlates with potential interactions with enzyme active sites .
  • Molecular Dynamics (MD) Simulations : Model binding affinities to targets like kinases or acetylcholinesterase, leveraging structural analogs (e.g., pyridazine derivatives) as templates .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for structural confirmation?

  • Cross-Validation : Combine X-ray diffraction data with 1^1H-15^15N HMBC NMR to resolve ambiguities in tautomeric forms (e.g., imino vs. amino configurations) .
  • Solid-State NMR : Differentiate polymorphic forms by analyzing 13^13C chemical shifts in crystalline vs. amorphous phases .

Q. How can researchers evaluate the compound’s biological activity in vitro?

  • Enzyme Inhibition Assays : Screen against acetylcholinesterase (AChE) or cyclooxygenase (COX) using spectrophotometric methods. For example, measure IC50_{50} values via Ellman’s assay for AChE inhibition .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .

Q. What synthetic modifications could enhance the compound’s pharmacokinetic properties?

  • Ester Hydrolysis : Convert the ethyl ester to a free carboxylic acid (via alkaline hydrolysis) to improve aqueous solubility. Compare bioavailability using in vitro Caco-2 permeability assays .
  • Prodrug Design : Introduce bioreversible groups (e.g., phosphonates) to the imino moiety, evaluating stability in simulated gastric fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.